2-Benzylsulfanylpyridine-4-carbonitrile
Description
2-Benzylsulfanylpyridine-4-carbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a benzylsulfanyl group at the 2-position and a nitrile group at the 4-position. Its molecular formula is C₁₃H₁₀N₂S, with a molecular weight of 234.30 g/mol. The benzylsulfanyl moiety introduces lipophilic character, while the nitrile group enhances reactivity, making it a versatile intermediate in medicinal chemistry and material science. Though direct data on its specific applications are scarce, structural analogs (e.g., pyridinecarbonitriles with sulfur-containing substituents) are widely studied for their antimicrobial, anticancer, and catalytic properties .
Properties
CAS No. |
180791-02-0 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-benzylsulfanylpyridine-4-carbonitrile |
InChI |
InChI=1S/C13H10N2S/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2 |
InChI Key |
CSEJMYVAIPCCMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanylpyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanylpyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Benzylsulfanylpyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanylpyridine-4-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Nitrile vs. Carboxylic Acid : The nitrile group in 2-Benzylsulfanylpyridine-4-carbonitrile allows nucleophilic additions (e.g., with amines or Grignard reagents), whereas the carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid supports salt formation or esterification .
- However, the tetrahydro-oxo ring in the compound from introduces conformational rigidity, which may influence binding affinity in biological targets.
Structural Complexity and Bioactivity
- The compound from (C₂₀H₁₈N₂O₂S) demonstrates how additional substituents (e.g., 3-methoxyphenyl) can modulate electronic and steric effects. Methoxy groups are known to alter pharmacokinetic properties, such as metabolic stability .
- In contrast, 2-Benzylsulfanylpyridine-4-carbonitrile’s simpler structure offers synthetic versatility, enabling rapid diversification for structure-activity relationship (SAR) studies.
Heterocyclic Core Differences
- Pyridine vs. Pyrimidine : Pyridine derivatives (e.g., 2-Benzylsulfanylpyridine-4-carbonitrile) are less electron-deficient than pyrimidines (e.g., ), affecting their reactivity in aromatic substitution reactions. Pyrimidines are more likely to participate in hydrogen bonding due to additional nitrogen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
